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Introduction

2-Furancarboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound
derived from biomass. Its structure, consisting of a furan ring substituted with a carboxylic acid
group, makes it a versatile platform molecule. First isolated in 1780 by Carl Wilhelm Scheel, it
is a key derivative of furfural, which is readily produced from C5 sugars found in lignocellulosic
biomass like bran, from which its name is derived.[1][2] The furan nucleus is a prominent
scaffold in a multitude of pharmacologically active compounds, and its derivatives have
garnered significant attention in medicinal chemistry for their broad spectrum of biological
activities.[3] These activities include antimicrobial, anti-inflammatory, anticancer, and
antidiabetic properties, making 2-furancarboxylic acid and its derivatives highly valuable in
drug discovery and development.[3][4]

Core Properties of 2-Furancarboxylic Acid

2-Furoic acid is a white crystalline solid with a distinct sweet, earthy odor. It is used as a
flavoring agent and preservative in the food industry. Its physical and chemical properties are
summarized below.

Table 1: Physicochemical Properties of 2-Furancarboxylic Acid
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Property Value Reference(s)
Molecular Formula C5H403
Molar Mass 112.08 g/mol
Appearance White to beige crystalline
powder
Melting Point 128-133.5 °C
Boiling Point 230-232 °C
Solubility in Water 27.1g/L
Acidity (pKa) 3.12 at25°C
CAS Number 88-14-2

Synthesis and Derivatization

The synthesis of 2-furancarboxylic acid and its subsequent derivatization are crucial for
accessing a wide range of functional molecules for various applications.

Synthesis of 2-Furancarboxylic Acid

The primary industrial route for producing 2-furancarboxylic acid is the Cannizzaro reaction of
furfural in an aqueous sodium hydroxide solution. This disproportionation reaction yields 2-
furancarboxylic acid and furfuryl alcohol in a 1:1 molar ratio. While this method is
economically viable due to the commercial value of both products, it has an atom economy of
only 50%.

Greener, more sustainable methods are actively being explored. These include the selective
oxidation of furfural using molecular oxygen over heterogeneous catalysts (e.g., gold-based
catalysts) in water, which can achieve yields as high as 95%. Biocatalytic approaches using
microorganisms also present a promising alternative.

Key Derivatization Reactions
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The 2-furancarboxylic acid scaffold can be readily modified at both the carboxylic acid group
and the furan ring, allowing for the synthesis of a diverse library of derivatives.

« Esterification and Amidation: The carboxylic acid group is a prime site for modifications like
esterification and amidation, which are fundamental steps in the synthesis of many active
pharmaceutical ingredients (APIs).

e Halogenation: The furan ring can undergo electrophilic substitution, such as bromination, to
introduce a halogen atom, typically at the 5-position. 5-bromo-2-furoic acid is a key
intermediate for further functionalization.

o Carbonylation: Palladium-catalyzed carbonylation of intermediates like ethyl 5-bromo-furan-
2-carboxylate is a critical step in synthesizing 2,5-furandicarboxylic acid (FDCA), a bio-based
alternative to terephthalic acid used in polymer production.

o Carboxylation: Direct carboxylation of 2-furancarboxylic acid using carbon dioxide (COZ2) or
formates offers a more direct route to FDCA.

The synthetic pathway from biomass-derived furfural to the valuable polymer precursor FDCA
Is a key example of the chemical utility of 2-furancarboxylic acid.

Furfural
(from Biomass)

Oxidation

iBromination

Direct Carboxylation
(with CO2)
%arbonylation
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Synthesis pathway from Furfural to FDCA.

Pharmacological Properties and Applications

Derivatives of 2-furancarboxylic acid exhibit a remarkable range of pharmacological activities,
positioning this scaffold as a privileged structure in drug discovery.

Antimicrobial Activity

Numerous 2-furancarboxylic acid derivatives have demonstrated potent antibacterial and
antifungal properties. For example, nitrofuran antibiotics like nitrofurantoin are crucial in treating
urinary tract infections. The furan ring is a key component in the synthesis of various
antibiotics, including ceftiofur and faropenem.

Table 2: Antimicrobial Activity of 2-Furancarboxylic Acid Derivatives

Derivative . .. .
Organism(s) Activity Metric  Value Reference(s)
Class
Carbamothioyl-
furan-2- S. aureus MIC 270 pg/mL

carboxamides

Carbamothioyl-
furan-2- E. coli MIC 300 pg/mL

carboxamides

Benzofuran P. italicum, C.
o MIC 12.5-25 pug/mL
derivatives musae

Anti-inflammatory and Anti-ulcer Activity

Certain furan derivatives are effective in reducing inflammation. Some benzofuran derivatives
have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated
macrophages, a key inflammatory mediator. Mometasone furoate is a potent anti-inflammatory
corticosteroid where the furoate moiety enhances tissue penetration and metabolic stability.
Additionally, ranitidine, which contains a furan ring, is a well-known anti-ulcer agent.
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Table 3: Anti-inflammatory Activity of Furan Derivatives

Compound Assay IC50 Value (pM) Reference(s)
Benzofuran derivative NO inhibition in RAW 173

1 264.7 cells '

Benzofuran derivative NO inhibition in RAW 165

3 264.7 cells

Anticancer Activity

The furan scaffold is present in several compounds with cytotoxic activity against various
cancer cell lines. Novel furan-based derivatives have been synthesized and shown to inhibit
tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis in breast
cancer cells.

Table 4: Anticancer Activity of 2-Furancarboxylic Acid Derivatives

Derivative Cell Line Activity Metric  Value (pM) Reference(s)
Furan-based MCF-7 (Breast

o IC50 4.06
derivative 4 Cancer)
Furan-based MCF-7 (Breast

o IC50 2.96
derivative 7 Cancer)
Silver(l) furan-2- Jurkat

_ IC50 8.00

carboxylate (Leukemia)

Carbamothioyl-

HepG2 (Liver % Cell Viability at
furan-2- 33.29%
i Cancer) 20 pg/mL
carboxamide 4d
Antidiabetic Activity

Phenotypic screening has identified 2-furancarboxylic acid derivatives as potent inhibitors of
gluconeogenesis, a key pathway in the development of hyperglycemia in type 2 diabetes
mellitus (T2DM). A lead compound, 10v, was discovered through structure-activity relationship
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(SAR) studies and demonstrated improved anti-gluconeogenesis potency and the ability to
significantly reduce blood glucose levels in vivo.

Other Therapeutic Applications

The versatility of the 2-furoic acid scaffold extends to other therapeutic areas:
» Antiparasitic Agents: Diloxanide furoate is used to treat intestinal infections.

e Cardiovascular Drugs: Derivatives are used to manufacture alpha-1 blockers like prazosin
for treating hypertension.

o Diuretics: Compounds such as 4-Chloro-2-[(furan-2-ylmethyl)amino] sulfamoyl benzoic acid
have shown diuretic activity.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds.
Below are representative protocols for the synthesis of a key intermediate and for a common
biological screening assay.

Synthesis of 5-Bromofuran-2-carboxylic Acid

This protocol describes the bromination of 2-furancarboxylic acid, a common step in creating
versatile intermediates for further synthesis.

Materials:

2-Furancarboxylic acid (furan-2-carboxylic acid)

Carbon tetrachloride (CCl4)

Glacial acetic acid

Bromine

50 mL three-necked flask

Rotary evaporator
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e Deionized water

Procedure:

Add 2-furancarboxylic acid (2.5 g, 22.3 mmol), CCI4 (20 mL), and glacial acetic acid (2 mL)
to a 50 mL three-necked flask.

e Add bromine (2.4 mL, 40 mmol) dropwise to the flask at room temperature in three portions
over 6 hours.

o Warm the reaction mixture and stir at 60 °C for 24 hours.
o Remove the solvent by rotary evaporation to yield a pale yellow solid.

e Wash the crude product with hot deionized water to obtain 5-bromofuroic acid as an off-white
solid (yield: 3.46 g, 86%).

In Vitro Antimicrobial Susceptibility Testing (Broth
Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration
(MIC) of a compound against bacterial strains.

Materials:

Test compounds (e.g., carbamothioyl-furan-2-carboxamide derivatives)

Bacterial strains (e.g., S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Spectrophotometer or plate reader
Procedure:

e Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
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o Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to
achieve a range of concentrations.

e Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard
(approximately 1.5 x 10°8 CFU/mL).

« Dilute the bacterial suspension in MHB and add it to each well, resulting in a final
concentration of approximately 5 x 10°"5 CFU/mL.

« Include positive controls (broth with bacteria, no compound) and negative controls (broth
only).

 Incubate the plates at 37 °C for 18-24 hours.

o Determine the MIC by visual inspection for the lowest concentration of the compound that
completely inhibits visible bacterial growth. This can be confirmed by measuring the optical
density (OD) at 600 nm.

Workflows and Signaling Pathways

Visualizing complex processes is crucial for understanding experimental design and
mechanisms of action.

Phenotypic Drug Discovery Workflow

Phenotypic screening is a powerful strategy for discovering drugs for complex diseases like
T2DM, as it identifies compounds based on their effect on a cellular or organismal phenotype
without prior knowledge of the specific molecular target.
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Phenotypic screening workflow for antidiabetic drug discovery.
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Potential Mechanism of Action: Anti-inflammatory
Signaling
Furan derivatives have been shown to exert anti-inflammatory effects by modulating key

signaling pathways, such as the MAPK pathway, which leads to the inhibition of inflammatory
mediators like NO and COX-2.

(LPS (Inflammatory Stimulus))

Furan Derivative

Prostaglandin E2 (PGE2)
Production

Nitric Oxide (NO)
Production

Inflammation

Click to download full resolution via product page
Inhibition of inflammatory signaling by furan derivatives.

Conclusion

2-Furancarboxylic acid, a readily accessible biomass-derived platform chemical, serves as a
foundational scaffold for a diverse array of derivatives with significant applications in drug
development and materials science. Its derivatives have demonstrated a wide spectrum of
pharmacological activities, including potent antimicrobial, anti-inflammatory, anticancer, and
antidiabetic effects. The ease of chemical modification of the furan ring and the carboxylic acid
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moiety allows for extensive structure-activity relationship studies, leading to the optimization of
lead compounds with improved efficacy and safety profiles. The continued exploration of 2-
furancarboxylic acid derivatives, coupled with modern drug discovery strategies like
phenotypic screening, holds immense promise for the development of novel therapeutics to
address a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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